molecular formula C18H17N5O2 B14099351 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B14099351
M. Wt: 335.4 g/mol
InChI Key: NWUBDZDYEZXOJD-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-(4-pyridylmethyl)-3-pyrrolidinecarboxamide is a complex organic compound that features a unique structure combining an indazole ring, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-(4-pyridylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-indazole-3-carboxylic acid with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-(4-pyridylmethyl)-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-(4-pyridylmethyl)-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(4-pyridylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1-Methyl-1H-indazol-3-yl)carbonyl]-N-(4-pyridylmethyl)-6-azaspiro[3.4]octane-8-carboxamide
  • 1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-)aryl substituted 1-H-pyrrole derivatives

Uniqueness

1-(1H-indazol-3-yl)-5-oxo-N-(4-pyridylmethyl)-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c24-16-9-13(18(25)20-10-12-5-7-19-8-6-12)11-23(16)17-14-3-1-2-4-15(14)21-22-17/h1-8,13H,9-11H2,(H,20,25)(H,21,22)

InChI Key

NWUBDZDYEZXOJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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